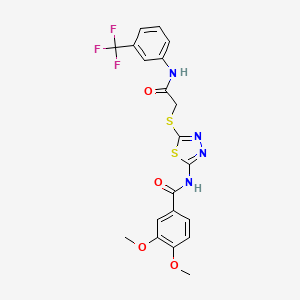

3,4-dimethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O4S2/c1-30-14-7-6-11(8-15(14)31-2)17(29)25-18-26-27-19(33-18)32-10-16(28)24-13-5-3-4-12(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVGUNQJDHITMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3,4-dimethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to a class of thiadiazole derivatives known for their diverse biological activities. This article explores the biological efficacy of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Thiadiazole moiety : Known for its biological significance.

- Trifluoromethyl group : Often enhances biological activity.

- Dimethoxybenzamide : Contributes to the overall pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown promising results against various bacterial strains:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 μg/mL |

| 2 | S. aureus | 16 μg/mL |

| 3 | P. aeruginosa | 64 μg/mL |

In vitro tests indicated that certain derivatives exhibited inhibition rates exceeding 50% against pathogenic strains at concentrations as low as 100 μg/mL .

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. Notably, compounds with similar structures have shown significant cytotoxic effects against different cancer cell lines:

These findings suggest that the compound may inhibit tumor growth effectively, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that compounds similar to the target compound can suppress pro-inflammatory cytokines in vitro, demonstrating potential therapeutic effects in inflammatory diseases.

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Some compounds may modulate receptor activity related to inflammation and tumor growth.

- Oxidative Stress Reduction : Certain derivatives exhibit antioxidant properties that contribute to their protective effects against cellular damage.

Case Studies

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial activities against Xanthomonas oryzae and other pathogens. The study found that specific modifications to the thiadiazole ring enhanced antimicrobial efficacy significantly .

Another investigation focused on the anticancer effects of these compounds against human cancer cell lines, revealing that structural variations influenced their potency and selectivity towards cancer cells compared to normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Heterocycle Influence: 1,3,4-Thiadiazole (target compound, ): Enhances rigidity and electron-deficient character, favoring interactions with enzyme active sites. 1,3-Thiazole (): Less planar than thiadiazoles, reducing π-π stacking but improving solubility.

Substituent Effects: Trifluoromethyl groups (target compound, ): Increase lipophilicity and metabolic stability via C-F bonds . Methoxy vs.

Synthetic Routes :

- Thiadiazole cores are typically synthesized via cyclization (e.g., POCl₃-mediated or NaOH-mediated ).

- Thioether linkages (target, ) are introduced through alkylation of thiol intermediates in basic media .

Research Findings and Implications

Computational Insights :

- Docking studies (e.g., using AutoDock Vina ) predict strong binding of the target compound to enzymes like PFOR due to its amide-anion interaction and trifluoromethyl group .

- Structural visualization tools (UCSF Chimera ) highlight the thiadiazole ring’s role in stabilizing protein-ligand complexes.

Crystallographic Data :

- Analogous compounds (e.g., ) form intermolecular hydrogen bonds (N–H⋯O/N) and π-π interactions, critical for crystal packing and stability.

Metabolic Stability: The trifluoromethyl group in the target compound and reduces oxidative metabolism, enhancing pharmacokinetic profiles compared to non-fluorinated analogs .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:

The compound can be synthesized via a multi-step approach:

Intermediate Formation : React N-isothiocyanato-2,2,2-trichloroethyl carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux to form thiosemicarbazide intermediates .

Cyclization : Treat intermediates with iodine and triethylamine in DMF to induce cyclization, cleaving atomic sulfur (S₈) and forming the 1,3,4-thiadiazole core .

Functionalization : Introduce the 3-(trifluoromethyl)phenylamino group via nucleophilic substitution or amide coupling. Confirm purity at each step using TLC (chloroform:acetone, 3:1) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1670 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., 3,4-dimethoxybenzamide protons at δ 3.8–4.0 ppm, trifluoromethylphenyl signals at δ 7.5–8.0 ppm) .

- Mass Spectrometry (FAB) : Validate molecular weight (e.g., [M+H]⁺ peaks) .

- X-Ray Diffraction : Resolve crystallographic parameters of intermediates or co-crystals (e.g., bond angles in thiadiazole rings) .

Advanced: How can the cyclization step be optimized to improve yield?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Catalyst Variation : Replace iodine with alternative oxidizing agents (e.g., H₂O₂ or FeCl₃) to reduce side reactions .

- Temperature Control : Use microwave-assisted synthesis to accelerate cyclization and minimize decomposition .

- Real-Time Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Advanced: What computational tools are suitable for studying ligand-receptor interactions?

Answer:

- Docking Software : Use AutoDock Vina for high-throughput virtual screening, leveraging its improved scoring function and multithreading capabilities to predict binding modes .

- Visualization : Analyze docking results in UCSF Chimera to map electrostatic surfaces and hydrogen-bonding networks (e.g., interactions with the thiadiazole sulfur) .

- MD Simulations : Validate docking predictions with GROMACS or AMBER to assess stability over 100-ns trajectories .

Advanced: How to resolve contradictions in reaction outcomes during intermediate synthesis?

Answer:

- Contradiction Example : Failure to isolate pure thioacetamide intermediates despite varied heating durations .

- Resolution Strategies :

- Co-Crystal Analysis : Characterize mixed-phase intermediates via X-ray diffraction to identify competing pathways .

- Alternative Reagents : Replace P₂S₅ with Lawesson’s reagent for selective thioamide formation .

- Chromatography : Use preparative HPLC with a C18 column to separate closely eluting species .

Basic: What biological activities are reported for analogous 1,3,4-thiadiazole derivatives?

Answer:

- Antimicrobial : Thiadiazoles with electron-withdrawing groups (e.g., CF₃) show enhanced activity against Gram-negative bacteria .

- Antitumor : Derivatives inhibit kinase pathways (e.g., EGFR) via π-π stacking with ATP-binding pockets .

- Antioxidant : Methoxy and thioether groups scavenge ROS in cellular assays .

Advanced: How to validate molecular docking predictions experimentally?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and purified target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes to corroborate docking-predicted interactions .

- Crystallography : Co-crystallize the compound with the receptor (e.g., cytochrome P450) to resolve binding poses .

Basic: What common impurities arise during synthesis?

Answer:

- Uncyclized Intermediates : Detectable via TLC as lower Rf spots; remove via recrystallization (ethanol/water) .

- Oxidation Byproducts : Sulfur oxidation products (e.g., sulfoxides) identified by MS/MS fragmentation .

- Residual Solvents : Monitor DMF levels via GC-MS to ensure compliance with ICH guidelines .

Advanced: How to analyze substituent electronic effects on bioactivity?

Answer:

- DFT Calculations : Compute Hammett constants (σ) for substituents (e.g., CF₃ vs. OCH₃) to correlate with IC₅₀ values .

- QSAR Modeling : Use MOE or Schrödinger to build regression models linking logP and dipole moments to cytotoxicity .

- Electrostatic Potential Maps : Visualize in Chimera to predict nucleophilic/electrophilic attack sites .

Advanced: What strategies improve crystallization of intermediates?

Answer:

- Co-Crystal Engineering : Combine intermediates with co-formers (e.g., succinic acid) to enhance lattice stability .

- Slow Evaporation : Use mixed solvents (e.g., DCM:hexane) under controlled humidity to grow single crystals .

- Seeding : Introduce microcrystals of analogous compounds to nucleate growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.